![molecular formula C6H14Cl2N2 B2786385 2,3-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 1909324-53-3](/img/structure/B2786385.png)

2,3-Diazabicyclo[2.2.2]octane dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

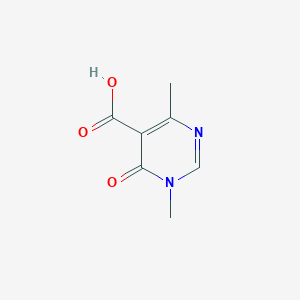

2,3-Diazabicyclo[2.2.2]octane dihydrochloride is a chemical compound with the CAS Number: 1909324-53-3 . It is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

The synthesis of 1,4-diazabicyclo[2.2.2]octane involves heating in vacuum, during which the dihydrochloride is sublimed almost quantitatively . Another method involves exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and their conversion into Diazabicyclo[2.2.2]octanes .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H . The molecular weight of this compound is 185.1 .Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octane, also known as DABCO, is a highly nucleophilic tertiary amine base. It is sufficiently basic to promote a variety of coupling reactions . For instance, DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .Wissenschaftliche Forschungsanwendungen

DABCO has found numerous applications in scientific research, particularly in organic synthesis. It has been used as a catalyst in various reactions, including the synthesis of cyclic carbonates, the epoxidation of alkenes, and the Michael addition reaction. DABCO has also been used as a co-catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, DABCO has been studied for its potential applications in drug delivery systems, as it can act as a pH-sensitive carrier for drugs.

Wirkmechanismus

DABCO acts as a catalyst in organic synthesis by facilitating the formation of reactive intermediates and stabilizing transition states. It has a high basicity due to the presence of two nitrogen atoms in its heterocyclic ring, which allows it to act as a nucleophile and facilitate reactions involving acidic protons. Additionally, DABCO can form complexes with metal ions, which can enhance its catalytic activity.

Biochemical and Physiological Effects

DABCO has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which can lead to increased levels of acetylcholine in the brain. DABCO has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

DABCO has several advantages as a catalyst in lab experiments, including its high basicity, low toxicity, and stability. It can be easily synthesized in high yield and purity, and can be used in a variety of reactions. However, DABCO has some limitations, including its sensitivity to moisture and air, which can affect its catalytic activity. Additionally, DABCO can be difficult to remove from reaction mixtures, which can lead to contamination of the final product.

Zukünftige Richtungen

There are several future directions for the study of DABCO, including its potential applications in drug delivery systems, its use as a catalyst in new reactions, and its study as a potential therapeutic agent for neurological disorders. Additionally, further research is needed to understand the mechanism of action of DABCO and its effects on biological systems.

Conclusion

2,3-Diazabicyclo[2.2.2]octane dihydrochloride, or DABCO, is a bicyclic organic compound with unique properties that make it an excellent catalyst for organic synthesis. It has been extensively studied for its potential applications in scientific research and has been found to have a range of biochemical and physiological effects. While DABCO has several advantages as a catalyst, it also has some limitations, and further research is needed to fully understand its potential applications.

Synthesemethoden

There are several methods for synthesizing DABCO, including the reaction of piperazine with formaldehyde and subsequent cyclization, the reaction of ethylenediamine with formaldehyde and subsequent cyclization, and the reaction of 1,4-diazabicyclo[2.2.2]octane with hydrogen chloride. However, the most commonly used method is the reaction of triethylene diamine with formaldehyde and subsequent cyclization, which yields DABCO in high yield and purity.

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

Eigenschaften

IUPAC Name |

2,3-diazabicyclo[2.2.2]octane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMNNAVOXOONHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1NN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid](/img/structure/B2786303.png)

![N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/structure/B2786304.png)

![5-[(Benzyloxy)methyl]quinolin-8-ol](/img/structure/B2786305.png)

![(Z)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)

![2-((3-fluorobenzyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2786322.png)

![N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2786323.png)

![2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide](/img/structure/B2786324.png)